molecular formula C8H13NO B2597640 (1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine CAS No. 2137593-03-2

(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine

Cat. No.: B2597640
CAS No.: 2137593-03-2
M. Wt: 139.198
InChI Key: FGQZQXVEFMMLHN-POYBYMJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5R)-Spiro[3-oxabicyclo[310]hexane-2,1’-cyclobutane]-1-amine is a unique spirocyclic compound characterized by its intricate bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-amine typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the use of a cycloaddition reaction between a suitable diene and a dienophile under controlled conditions. The reaction conditions often include the use of a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.

Scientific Research Applications

(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of novel pharmaceuticals.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[3.3]heptane-2,6-dione
  • Spiro[4.5]decane-1,8-dione
  • Spiro[2.4]heptane-1,4-dione

Uniqueness

(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

(1R,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-8-4-6(8)5-10-7(8)2-1-3-7/h6H,1-5,9H2/t6-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQZQXVEFMMLHN-POYBYMJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3(CC3CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)[C@]3(C[C@H]3CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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